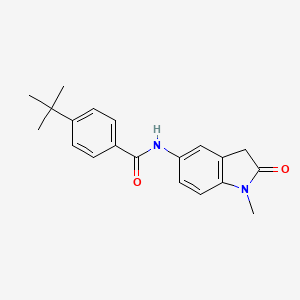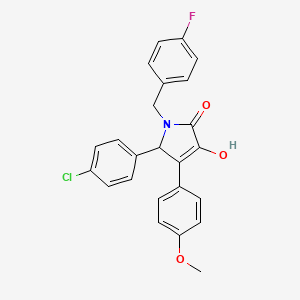![molecular formula C24H24N4O4 B14973819 N-(2-methoxybenzyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B14973819.png)
N-(2-methoxybenzyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-METHOXYETHYL)-N-[(2-METHOXYPHENYL)METHYL]-3-OXO-2-PHENYL-2H,3H,5H-PYRAZOLO[4,3-C]PYRIDINE-7-CARBOXAMIDE is a complex organic compound that belongs to the pyrazolopyridine class This compound is characterized by its unique structure, which includes a pyrazolo[4,3-c]pyridine core, substituted with various functional groups such as methoxyethyl, methoxyphenyl, and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-METHOXYETHYL)-N-[(2-METHOXYPHENYL)METHYL]-3-OXO-2-PHENYL-2H,3H,5H-PYRAZOLO[4,3-C]PYRIDINE-7-CARBOXAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazolopyridine core through cyclization reactions. Subsequent steps involve the introduction of the methoxyethyl, methoxyphenyl, and phenyl groups through various substitution reactions. Common reagents used in these reactions include organometallic compounds, halogenated intermediates, and catalysts to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure efficient production. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-METHOXYETHYL)-N-[(2-METHOXYPHENYL)METHYL]-3-OXO-2-PHENYL-2H,3H,5H-PYRAZOLO[4,3-C]PYRIDINE-7-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated intermediates, organometallic reagents, and catalysts like palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with varying functional groups.
Aplicaciones Científicas De Investigación
5-(2-METHOXYETHYL)-N-[(2-METHOXYPHENYL)METHYL]-3-OXO-2-PHENYL-2H,3H,5H-PYRAZOLO[4,3-C]PYRIDINE-7-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases, including its role as a lead compound in drug discovery.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 5-(2-METHOXYETHYL)-N-[(2-METHOXYPHENYL)METHYL]-3-OXO-2-PHENYL-2H,3H,5H-PYRAZOLO[4,3-C]PYRIDINE-7-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to bind to these targets through various interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolopyridine Derivatives: Compounds with similar core structures but different substituents.
Methoxyphenyl Substituted Compounds: Molecules with methoxyphenyl groups but different core structures.
Phenyl Substituted Pyrazoles: Compounds with phenyl groups attached to pyrazole rings.
Uniqueness
5-(2-METHOXYETHYL)-N-[(2-METHOXYPHENYL)METHYL]-3-OXO-2-PHENYL-2H,3H,5H-PYRAZOLO[4,3-C]PYRIDINE-7-CARBOXAMIDE stands out due to its specific combination of functional groups and core structure
Propiedades
Fórmula molecular |
C24H24N4O4 |
|---|---|
Peso molecular |
432.5 g/mol |
Nombre IUPAC |
5-(2-methoxyethyl)-N-[(2-methoxyphenyl)methyl]-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |
InChI |
InChI=1S/C24H24N4O4/c1-31-13-12-27-15-19(23(29)25-14-17-8-6-7-11-21(17)32-2)22-20(16-27)24(30)28(26-22)18-9-4-3-5-10-18/h3-11,15-16H,12-14H2,1-2H3,(H,25,29) |
Clave InChI |
HDFAHRSVCQBDEA-UHFFFAOYSA-N |
SMILES canónico |
COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCC4=CC=CC=C4OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-chlorophenyl)-5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B14973738.png)

![N-(2-chlorophenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B14973753.png)
![4-(Benzylsulfanyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B14973762.png)

![9-(4-chlorophenyl)-N-(3-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B14973782.png)
![N-(2,4-dimethylphenyl)-2-{[2-ethyl-6-(4-methoxybenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B14973789.png)
![Ethyl 2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetate](/img/structure/B14973793.png)
![3-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B14973801.png)
![ethyl 5-[(2,5-dimethoxyphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate](/img/structure/B14973812.png)
![3-((2-methylbenzyl)thio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B14973813.png)
![2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B14973815.png)
![benzyl 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetate](/img/structure/B14973828.png)

